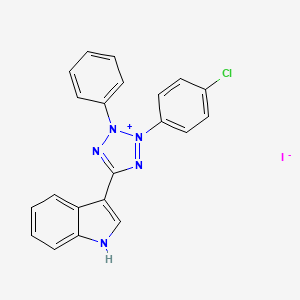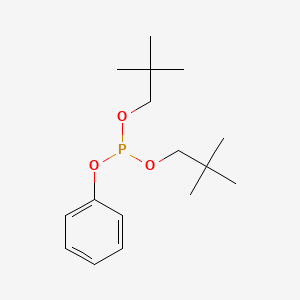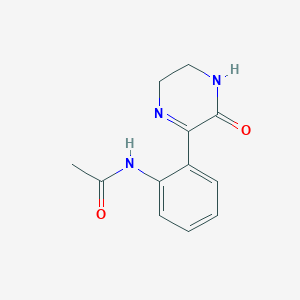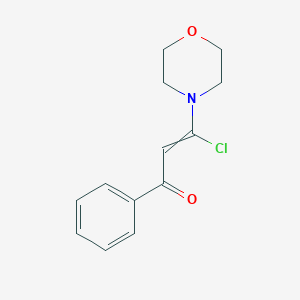
3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one is an organic compound that features a morpholine ring, a phenyl group, and a chloro substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one typically involves the reaction of morpholine with a suitable chloro-substituted precursor. One common method is the reaction of morpholine with 3-chloro-1-phenylprop-2-en-1-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
科学的研究の応用
3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and the nature of the biological target. The presence of the morpholine ring and the phenyl group allows it to form specific interactions with the active sites of enzymes or binding pockets of receptors, leading to its biological effects.
類似化合物との比較
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid: This compound features a trimethylsilyl group instead of a morpholine ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring and a fluorophenyl group.
Uniqueness
3-Chloro-3-(morpholin-4-yl)-1-phenylprop-2-en-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the chloro group, phenyl group, and morpholine ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
81836-50-2 |
|---|---|
分子式 |
C13H14ClNO2 |
分子量 |
251.71 g/mol |
IUPAC名 |
3-chloro-3-morpholin-4-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H14ClNO2/c14-13(15-6-8-17-9-7-15)10-12(16)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChIキー |
VDXBLPBABHORKI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=CC(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


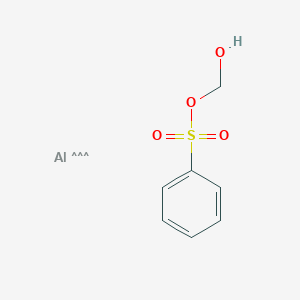
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
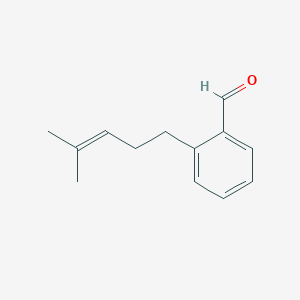
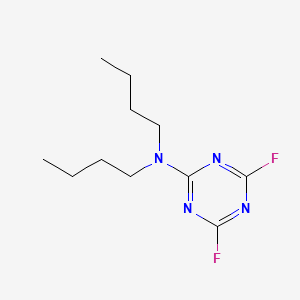
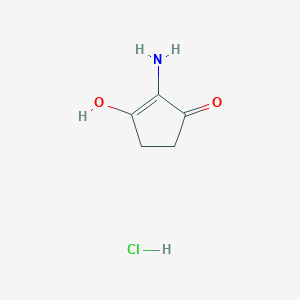

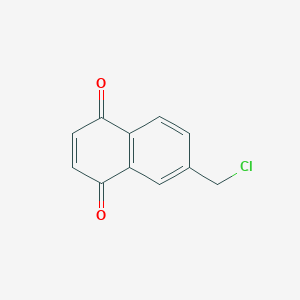
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
